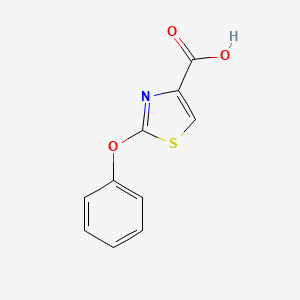

2-phenoxy-1,3-thiazole-4-carboxylic acid

Description

Contextualization of Thiazole (B1198619) Core Structures in Chemical Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. semanticscholar.orgijsrtjournal.com These scaffolds are inextricably woven into life processes and are central to the fields of medicinal and agricultural chemistry. ijsrtjournal.comidosi.org In fact, it is estimated that more than 90% of new drugs incorporate heterocyclic motifs. idosi.org The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique chemical and physical properties that are often essential for biological activity. ijsrtjournal.com This makes heterocyclic structures, such as thiazoles, privileged scaffolds in the design and synthesis of novel molecules with specific functions. nih.gov Their versatility allows for the modification of physicochemical properties like solubility, lipophilicity, and polarity, which is crucial in the development of new materials and therapeutic agents. researchgate.net

The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a particularly significant scaffold in chemistry. fabad.org.trijper.org Its aromaticity is due to the delocalization of pi electrons, which makes the ring relatively stable and allows for a variety of chemical reactions. nih.gov This unique electronic structure has made thiazole and its derivatives a subject of intense academic and industrial research. analis.com.my

Thiazole is a core component of many naturally occurring and synthetic compounds with a wide array of applications. ijper.orgeurekaselect.com A well-known example is Vitamin B1 (thiamine), which contains a thiazolium ring essential for its biochemical function. analis.com.myresearchgate.net In medicinal chemistry, the thiazole nucleus is a key structural feature in numerous FDA-approved drugs, demonstrating its importance as a pharmacophore. fabad.org.trresearchgate.netnih.gov Researchers have extensively explored thiazole derivatives, which exhibit a broad spectrum of biological activities. nih.govresearchgate.netnih.gov

Rationale for Investigating 2-Phenoxy-1,3-thiazole-4-carboxylic Acid

The specific chemical architecture of this compound provides a compelling basis for its study within an academic framework. The molecule integrates several key chemical features that suggest potential for further synthetic elaboration and exploration.

| Functional Group | Description | Significance in Chemical Research |

| 1,3-Thiazole Ring | A five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. | A stable, versatile scaffold known to be a core component in many biologically active compounds. fabad.org.trnih.gov |

| Phenoxy Group | A phenyl group (C6H5) linked to the thiazole core via an ether bond (-O-). | Introduces aromatic and hydrophobic character, potentially influencing molecular interactions and solubility. Can be modified through substitution on the phenyl ring. |

| Carboxylic Acid Group | A -COOH functional group attached to the thiazole ring. | Provides a site for a wide range of chemical transformations, such as the formation of esters, amides, and acid halides. It can also participate in hydrogen bonding. google.com |

The combination of an aromatic heterocycle, an ether linkage, and a reactive carboxylic acid group within a single molecule creates a platform for diverse chemical exploration.

In synthetic chemistry, a "synthon" is a structural unit within a molecule that can be formed or assembled by known synthetic operations. Given its functional groups, this compound is a valuable synthon. The carboxylic acid function is a versatile handle for building larger, more complex molecules. google.comchemicalbook.com

Furthermore, in the context of drug discovery and materials science, a molecule with a novel combination of established structural motifs can serve as a "lead compound." The thiazole core is a well-established pharmacophore, and the phenoxy group can be tailored to modulate properties like target binding and pharmacokinetics. researchgate.netmdpi.com Therefore, academic studies on this compound could focus on synthesizing a library of derivatives to explore structure-activity relationships for various applications.

Historical Academic Perspectives on Related Thiazole-4-carboxylic Acid Derivatives

Research into thiazole-4-carboxylic acids and their derivatives is not a new field, and understanding the historical context provides insight into the ongoing interest in this class of compounds.

Academic and patent literature dating back several decades highlights the fundamental importance of this scaffold. A 1966 patent, for instance, detailed methods for synthesizing thiazole-4-carboxylic acid, underscoring its utility as a chemical intermediate for creating more complex molecules, such as those with anthelmintic properties. google.com

A significant finding in 1990 revealed that 2-acetylthiazole-4-carboxylic acid is widely present in organisms across different biological kingdoms, including eukaryotes and bacteria. nih.gov This widespread natural occurrence led to the proposal that this particular thiazole derivative might function as a previously unidentified coenzyme, highlighting the fundamental biological relevance of the thiazole-4-carboxylic acid core. nih.gov

More recent research continues to build on this foundation, exploring the synthesis and application of various derivatives. These studies demonstrate the scaffold's versatility and enduring relevance in contemporary chemical research.

| Derivative Name | Area of Research | Key Findings / Significance |

| 2-Acetylthiazole-4-carboxylic acid | Biochemistry / Natural Products | Found to be widely distributed in various organisms, suggesting a potential role as a coenzyme. nih.gov |

| 2-Amino-1,3-thiazole-4-carboxylic acid | Agricultural Chemistry | Derivatives have been synthesized and evaluated for fungicidal and antiviral activities. researchgate.net |

| 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | Synthetic Chemistry | Used as a chemical building block for creating more complex organic molecules. sigmaaldrich.comsmolecule.com |

This historical and ongoing research illustrates a sustained academic interest in the thiazole-4-carboxylic acid framework as a source of novel compounds with diverse functional properties.

Current Research Gaps and Motivations for Further Investigation of this compound

Despite its potential, research focusing specifically on this compound remains in a nascent stage. A significant portion of the existing literature mentions this compound merely as an intermediate in the synthesis of other molecules, with limited investigation into its intrinsic properties. A primary motivation for further study is to explore and characterize the unique chemical and physical properties of the compound itself.

A notable research gap is the limited understanding of its biological activity profile. While its derivatives have been explored for various therapeutic applications, the standalone activity of this compound is not well-documented. Investigations are needed to determine if the core molecule possesses any inherent biological effects that could be of interest.

Furthermore, there is a need for the development of more efficient and environmentally friendly methods for its synthesis. Current synthetic routes can be improved in terms of yield, cost-effectiveness, and sustainability. Exploring novel catalytic systems or reaction conditions could provide more accessible pathways to this compound, thereby facilitating broader research. The exploration of its coordination chemistry and potential applications in materials science, such as in the development of novel polymers or functional materials, also represents a significant area for future investigation.

Scope and Objectives of Academic Research on this compound

The primary objective of ongoing and future academic research on this compound is to systematically elucidate its chemical, physical, and biological properties. This involves a multi-faceted approach aimed at building a comprehensive understanding of the compound.

A key scope of this research is the in-depth characterization of the molecule. This includes detailed spectroscopic analysis to confirm its structure and investigation of its physicochemical properties. The data from these studies will provide a foundational understanding of the compound's behavior.

Another significant objective is the exploration of its reactivity. Researchers are focused on understanding how the molecule behaves in various chemical reactions to develop new synthetic methodologies for its derivatives. This will expand the chemical space accessible from this starting material. The overarching goal is to unlock the full potential of this compound as a valuable tool in both academic and industrial research settings.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3S |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

2-phenoxy-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C10H7NO3S/c12-9(13)8-6-15-10(11-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13) |

InChI Key |

CRQKPFPOZVYWET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-phenoxy-1,3-thiazole-4-carboxylic acid identifies two principal disconnection points, leading to two main synthetic strategies. The first involves disconnecting the C-O ether bond, and the second involves breaking the bonds that form the thiazole (B1198619) ring.

Strategy A: C-O Bond Disconnection

This pathway disconnects the phenoxy group first. The target molecule is traced back to a 2-halo-1,3-thiazole-4-carboxylic acid precursor and phenol (B47542). This strategy relies on forming the thiazole ring system before introducing the phenoxy moiety via nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed coupling reaction. The key intermediate, ethyl 2-chloro-1,3-thiazole-4-carboxylate, can be conceptually derived from the readily available ethyl 2-aminothiazole-4-carboxylate.

Strategy B: Thiazole Ring Disconnection (Hantzsch Synthesis)

Alternatively, the thiazole ring itself can be disconnected. This approach, based on the Hantzsch thiazole synthesis, involves reacting an α-halocarbonyl compound with a thioamide derivative. In this case, the target molecule is retrosynthetically cleaved into ethyl bromopyruvate and a phenoxy-containing thioamide, such as O-phenyl carbamothioate. This strategy builds the fully substituted thiazole in a single cyclization step.

Classical Synthetic Approaches for Thiazole Ring Formation

The formation of the 1,3-thiazole-4-carboxylic acid core is a critical step. The Hantzsch synthesis is the most prominent and adaptable method for this purpose.

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of the target compound, this reaction is adapted by using precursors that already contain the necessary substituents.

The key components for this modified Hantzsch synthesis are:

α-Halocarbonyl Component : Ethyl bromopyruvate (ethyl 3-bromo-2-oxopropanoate) serves as the ideal precursor to install the carboxylic acid (in its ester form) at the 4-position of the thiazole ring.

Thioamide Component : To incorporate the 2-phenoxy group directly, O-phenyl carbamothioate is the required thioamide. This precursor can be synthesized from phenol and thiourea (B124793).

The reaction proceeds by the nucleophilic attack of the sulfur atom from O-phenyl carbamothioate on the α-carbon of ethyl bromopyruvate, followed by intramolecular cyclization and dehydration to form the ethyl 2-phenoxy-1,3-thiazole-4-carboxylate. Subsequent hydrolysis of the ester yields the final carboxylic acid.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | O-Phenyl carbamothioate, Ethyl bromopyruvate | Ethanol, Reflux | Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate |

| 2 | Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate | NaOH(aq), then H+ | This compound |

While the Hantzsch synthesis is highly effective, other classical methods for thiazole formation exist. These can be adapted by using appropriately substituted precursors. For instance, the Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate. Conceptually, a phenoxy-substituted precursor could be used in similar cyclization strategies to generate the desired 2-phenoxy thiazole core. Another approach involves the reaction of thioamides with 2-chloro-1,3-dicarbonyl compounds, often facilitated by an ionic liquid, which can be tailored to produce functionalized thiazoles. researchgate.net

Strategies for Incorporating the Phenoxy Moiety

These strategies involve synthesizing a thiazole ring with a suitable leaving group at the 2-position, which is then displaced by phenol or a phenoxide anion.

The electron-deficient nature of the thiazole ring facilitates nucleophilic aromatic substitution, particularly at the C2 position. This allows for the displacement of a halide by a nucleophile. The synthesis begins with a pre-formed thiazole ring, specifically ethyl 2-chloro-1,3-thiazole-4-carboxylate.

This key intermediate is reacted with phenol in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the phenol to form the more nucleophilic phenoxide anion. The phenoxide then attacks the C2 position of the thiazole ring, displacing the chloride and forming the desired C-O ether linkage.

| Precursors | Base/Solvent | Conditions | Product |

| Ethyl 2-chloro-1,3-thiazole-4-carboxylate, Phenol | K₂CO₃ or Cs₂CO₃ / DMF | 80-120 °C | Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate |

Modern transition-metal-catalyzed cross-coupling reactions provide powerful alternatives to classical SNAr for forming C-O bonds. The two most relevant methods are the Ullmann and Buchwald-Hartwig couplings.

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling between an aryl halide and an alcohol or phenol. organic-chemistry.orgorganic-chemistry.org In this context, ethyl 2-bromo- or 2-chloro-1,3-thiazole-4-carboxylate is coupled with phenol. The reaction typically requires a copper(I) salt (e.g., CuI) as the catalyst, a base (such as K₃PO₄ or Cs₂CO₃), and often a ligand like N,N-dimethylglycine to facilitate the reaction at lower temperatures. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile palladium-catalyzed method for synthesizing aryl ethers. wikipedia.org This reaction couples an aryl halide or triflate with an alcohol or phenol. For this synthesis, ethyl 2-chloro-1,3-thiazole-4-carboxylate would be reacted with phenol using a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a specialized phosphine (B1218219) ligand (such as RuPhos or BrettPhos), and a base. nih.gov This method is known for its broad functional group tolerance and often proceeds under milder conditions than the Ullmann condensation.

| Reaction Type | Thiazole Precursor | Catalyst/Ligand | Base/Solvent |

| Ullmann Coupling | Ethyl 2-bromo-1,3-thiazole-4-carboxylate | CuI / N,N-Dimethylglycine | K₃PO₄ / DMF |

| Buchwald-Hartwig | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ / Toluene |

Formation and Manipulation of the Carboxylic Acid Functionality

Oxidation of Precursor Groups to the Carboxylic Acid

A common and effective strategy for installing the C4-carboxylic acid is through the oxidation of a more easily introduced precursor group. Functional groups such as hydroxymethyl, formyl, or even methyl groups can be converted to the carboxylic acid under appropriate oxidative conditions.

For instance, a 4-hydroxymethylthiazole precursor can be oxidized to the corresponding carboxylic acid. google.com This transformation is typically achieved using strong oxidizing agents. A classic method involves treating the alcohol with a mixture of nitric acid and sulfuric acid. google.com Another approach is the oxidation of 4-halomethylthiazole derivatives. For example, 4-chloromethylthiazole can be hydrolyzed to the 4-hydroxymethyl intermediate, which is then oxidized in a similar manner. google.com

A milder and more modern approach involves the oxidation of the corresponding thiazoline. The conversion of 4-carboxylate thiazolines to 4-carboxylate thiazoles can be accomplished using molecular oxygen, representing a facile and environmentally benign method. researchgate.net This process is often facilitated by the presence of a base, which promotes the formation of an enolate intermediate that is subsequently oxidized. researchgate.net

Table 1: Selected Methods for Oxidation to Thiazole-4-carboxylic Acid

| Precursor Group | Oxidizing Agent(s) | Conditions | Reference |

| 4-Hydroxymethyl | Nitric Acid / Sulfuric Acid | Heating (e.g., 85°C) | google.com |

| 4-Dichloromethyl | Sulfuric Acid / Nitric Acid | Heating, followed by reflux | google.com |

| 4-Methyl | Nitric Acid / Sulfuric Acid | Heating (e.g., 110°C) | google.com |

| Thiazoline-4-carboxylate | Molecular Oxygen (O₂) | Base-supported | researchgate.net |

Carboxylation Reactions

Direct carboxylation offers a more convergent route to this compound, installing the carboxyl group in a single step. These reactions typically involve the use of carbon dioxide (CO₂) as a C1 feedstock. mdpi.com

One major pathway involves the reaction of an organometallic intermediate with CO₂. mdpi.com For the synthesis of the target molecule, this would require the formation of a nucleophilic center at the C4 position of the 2-phenoxy-1,3-thiazole ring. This can be achieved by deprotonation with a strong base to form a lithiated or magnesiated thiazole species, which then reacts with CO₂ upon quenching.

Recent advancements have focused on catalytic C-H carboxylation. Transition-metal catalysts, such as those based on copper, can mediate the direct carboxylation of heteroaromatics like benzoxazoles and benzothiazoles with CO₂. mdpi.com This approach avoids the need for pre-functionalized organometallic reagents and represents a more atom-economical pathway. mdpi.com While not specifically detailed for 2-phenoxy-1,3-thiazole, these methods demonstrate the potential for direct C-H carboxylation at the C4 position.

Protecting Group Strategies for the Carboxylic Acid

In multi-step syntheses, the carboxylic acid group often needs to be temporarily masked or "protected" to prevent it from interfering with reactions targeting other parts of the molecule. youtube.com The acidic proton can interfere with base-catalyzed reactions, and the carbonyl group is susceptible to nucleophilic attack. youtube.comddugu.ac.in An ideal protecting group is easily introduced, stable under a range of reaction conditions, and can be removed selectively in high yield. uchicago.edu

For carboxylic acids, the most common protecting groups are esters. wikipedia.org The choice of ester depends on the specific deprotection conditions required.

Methyl or Ethyl Esters: These are simple to form via Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) or by reaction with an alkyl halide in the presence of a base. They are typically removed by saponification (hydrolysis under basic conditions, e.g., with NaOH or LiOH), followed by acidic workup. wikipedia.org

Benzyl Esters: Benzyl esters are valuable because they can be removed under neutral conditions via hydrogenolysis (H₂ gas with a palladium catalyst), a method that is orthogonal to acid- or base-labile protecting groups. uchicago.edu

tert-Butyl (tBu) Esters: These esters are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), often without affecting other ester groups. wikipedia.org

The concept of orthogonal protection is crucial in complex syntheses, allowing for the selective removal of one protecting group while others remain intact. wikipedia.orgorganic-chemistry.org For example, a molecule could bear a benzyl ester on the carboxyl group and a Boc group on an amine; the benzyl ester can be removed by hydrogenolysis without affecting the acid-sensitive Boc group. wikipedia.org

Table 2: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Structure | Common Deprotection Conditions | Reference |

| Methyl Ester | -COOCH₃ | Base hydrolysis (e.g., NaOH, H₂O) | wikipedia.org |

| Benzyl Ester | -COOCH₂Ph | Hydrogenolysis (H₂, Pd/C) | uchicago.edu |

| tert-Butyl Ester | -COOC(CH₃)₃ | Acidolysis (e.g., TFA, HCl) | wikipedia.org |

| Allyl Ester | -COOCH₂CH=CH₂ | Pd(0) catalysis | uchicago.edu |

Stereoselective Synthesis Approaches

The parent molecule, this compound, is achiral, and therefore, stereoselective synthesis is not directly applicable to its preparation. However, this section is relevant for the synthesis of chiral analogues or precursors that may contain stereocenters.

Should a chiral center be desired, for example, by introducing a stereogenic carbon atom on a substituent of the phenoxy or thiazole ring, asymmetric synthesis methods would be required. One area of research in thiazole chemistry that touches upon stereoselectivity is the use of 5H-thiazol-4-ones as pronucleophiles in asymmetric reactions. ehu.es These compounds can be deprotonated to form an enolate that then reacts with an electrophile. By using a chiral Brønsted base as a catalyst, it is possible to achieve enantioselective Michael additions to nitroolefins, creating a fully substituted α-carbon atom with high stereocontrol. ehu.es Such a strategy could be adapted to synthesize precursors for chiral analogues of the target molecule.

Modern Synthetic Techniques Applied to this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. These techniques are highly applicable to the construction of the 2-phenoxy-1,3-thiazole scaffold.

Catalytic Methods (e.g., Metal-Catalyzed Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org The synthesis of the 2-phenoxy-1,3-thiazole core is well-suited to these methods. A likely disconnection for retrosynthetic analysis would be the C2-O bond, suggesting a cross-coupling reaction between a 2-halo-1,3-thiazole derivative and phenol (or a phenoxide).

Palladium-Catalyzed Coupling: Palladium catalysts are widely used for C-O bond formation (Buchwald-Hartwig amination-type conditions adapted for phenols). A reaction between ethyl 2-bromo-1,3-thiazole-4-carboxylate and phenol, catalyzed by a palladium complex with a suitable ligand (e.g., a biarylphosphine), would be a direct route to the protected form of the target molecule. Palladium catalysis is also employed in Suzuki-Miyaura reactions, which, while typically for C-C bonds, highlights the versatility of Pd in activating thiazole rings for coupling. cdnsciencepub.com

Copper-Catalyzed Coupling: Copper-catalyzed reactions (Ullmann condensation) are a classic and still relevant method for forming aryl ether bonds. A reaction between a 2-halothiazole and a phenoxide salt, often in the presence of a copper(I) or copper(II) catalyst, can be effective. acs.org These reactions have been developed for various N-fused thiazole derivatives and demonstrate broad applicability. acs.org

Furthermore, direct C-H functionalization is a cutting-edge technique that avoids the need for pre-halogenated starting materials. mdpi.com Palladium(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates has been demonstrated, showing that the C-H bonds of the thiazole ring can be activated for coupling reactions. mdpi.com This opens up the possibility of coupling a 1,3-thiazole-4-carboxylic acid derivative directly with a phenol derivative under oxidative conditions.

Table 3: Examples of Metal-Catalyzed Cross-Coupling for Thiazole Functionalization

| Coupling Type | Metal Catalyst | Coupling Partners | Application to Target Molecule | Reference |

| C-O Coupling | Palladium (Pd) | 2-Halothiazole + Phenol | Formation of the 2-phenoxy bond | acs.orgcdnsciencepub.com |

| C-O Coupling | Copper (Cu) | 2-Halothiazole + Phenoxide | Formation of the 2-phenoxy bond | acs.org |

| C-H Functionalization | Palladium (Pd) | Thiazole + Arene (oxidative) | Direct coupling of thiazole and phenol rings | mdpi.com |

| Suzuki-Miyaura | Palladium (Pd) | 2-Halothiazole + Arylboronic acid | General thiazole arylation method | cdnsciencepub.comnih.gov |

Flow Chemistry and Continuous Synthesis Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. While specific literature detailing a continuous flow synthesis of this compound is not prevalent, a conceptual multi-step flow process can be designed based on established synthetic routes for thiazoles, such as the Hantzsch thiazole synthesis. nih.govfigshare.com

A plausible flow synthesis would begin with the formation of the ethyl ester precursor, ethyl 2-phenoxy-1,3-thiazole-4-carboxylate. This process would involve two primary stages: thiazole formation and subsequent hydrolysis.

Conceptual Flow Synthesis Protocol:

Thiazole Ring Formation: Two separate inlet streams, one containing a solution of phenoxythioamide in a suitable solvent (e.g., ethanol) and the other containing ethyl bromopyruvate, would be pumped into a T-mixer. The combined stream would then enter a heated coil or microreactor (Reactor 1). The elevated temperature and superior heat transfer within the reactor would accelerate the Hantzsch condensation reaction, significantly reducing the reaction time compared to batch methods. nih.gov

In-line Hydrolysis: The output stream from Reactor 1, containing the ethyl ester intermediate, would be mixed with a stream of an aqueous base (e.g., sodium hydroxide) at another T-mixer. This new mixture would flow into a second heated reactor (Reactor 2) to facilitate the saponification of the ester to the corresponding carboxylate salt.

Acidification and Product Isolation: The stream exiting Reactor 2 would then be quenched in-line with an acidic solution (e.g., hydrochloric acid) to precipitate the final product, this compound. The resulting slurry could be directed to a continuous filtration and washing unit for collection of the solid product. Systems using polymer-supported reagents can also be incorporated to avoid traditional aqueous extractions or pH adjustments. membranereactors.com

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes. For the synthesis of this compound and its precursors, several green strategies can be employed to minimize waste, reduce energy consumption, and avoid hazardous substances. bohrium.combepls.com

Solvent-Free Synthesis: The Hantzsch synthesis of thiazole derivatives has been successfully adapted to solvent-free conditions. organic-chemistry.orgresearchgate.net This can be achieved by grinding the reactants (e.g., a phenoxythioamide and an α-haloketone precursor) together, sometimes with a solid-supported catalyst, or by using microwave irradiation. bepls.comnih.gov These methods often lead to shorter reaction times, higher yields, and simplified work-up procedures, as the need for solvent removal is eliminated. researchgate.net

For a hypothetical synthesis of the ethyl ester precursor from phenoxythioamide and ethyl bromopyruvate: C₇H₇NOS + C₅H₇BrO₃ → C₁₂H₁₁NO₃S + HBr

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Based on these values, the atom economy is (265.29 / (153.20 + 195.01)) x 100 = 76.2%. Optimization strategies could involve developing catalytic cycles that avoid stoichiometric byproducts.

Use of Greener Solvents and Catalysts: Utilizing water, ethanol, or polyethylene glycol (PEG) as reaction solvents can replace more hazardous options like chlorinated hydrocarbons. bepls.com Furthermore, employing reusable, solid-supported acid catalysts can simplify purification and minimize waste. nih.gov Multi-component reactions performed in water under microwave irradiation represent a particularly green and efficient protocol for synthesizing various thiazole derivatives. bepls.com

Purification and Isolation Methodologies for Synthetic Products

The purification and isolation of the final this compound product are critical steps to ensure high purity. Standard laboratory and industrial techniques are employed, leveraging the acidic nature of the carboxyl group.

Acid-Base Precipitation/Extraction: This is the most common and effective method for isolating carboxylic acids. reddit.com The crude reaction mixture, following hydrolysis of the ester precursor, is typically basic. The product exists as a water-soluble carboxylate salt.

The crude product is dissolved in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate).

Any non-acidic, organic-soluble impurities are removed by extraction with a water-immiscible organic solvent (e.g., ethyl acetate).

The aqueous layer containing the sodium 2-phenoxy-1,3-thiazole-4-carboxylate is then cooled (e.g., in an ice bath), and a strong acid, such as hydrochloric acid or sulfuric acid, is added dropwise until the solution becomes acidic (pH ~2). google.com

The protonated carboxylic acid, being significantly less soluble in water, precipitates out of the solution as a solid. byjus.com

Filtration and Washing: The precipitated solid is collected by vacuum filtration. The filter cake is then washed with cold water or another suitable solvent to remove any remaining water-soluble impurities and residual acid. google.com

Recrystallization: For achieving higher purity, the crude solid can be recrystallized. This involves dissolving the compound in a minimum amount of a hot solvent in which it has high solubility, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the solvent. While specific solvent systems for this compound are not detailed, common solvents for similar acidic heterocyclic compounds include ethanol, ethyl acetate, or mixtures of an organic solvent and water. semanticscholar.org

Drying: The final purified product is dried under vacuum or in a drying oven at an appropriate temperature to remove all traces of solvent.

Table of Compounds

Derivatization and Analog Development of 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid

Esterification Reactions of the Carboxylic Acid Moiety

Esterification of the carboxylic acid group in 2-phenoxy-1,3-thiazole-4-carboxylic acid is a fundamental transformation that modulates the compound's polarity, solubility, and pharmacokinetic profile. This process is crucial for the development of prodrugs and for creating intermediates for further synthetic modifications.

The synthesis of alkyl and aryl esters of this compound is typically achieved through several established methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is favored by the removal of water as it is formed. masterorganicchemistry.com

Alternative methods that offer milder reaction conditions and are suitable for a broader range of substrates include the use of activating agents. Phosphonitrilic chloride (PNT) has been employed as an activator for phenoxyacetic acids to facilitate their coupling with various phenols, yielding the corresponding esters in good yields under mild conditions. jocpr.com Other reagents like dicyclohexylcarbodiimide (DCC) are also commonly used to promote ester formation. jocpr.com

For the synthesis of specific esters, such as phenoxyacetic acid esters, a one-pot condensation reaction can be performed by mixing an anhydrous phenol (B47542) and a basic substance with a chloro-substituted carboxylic acid ester in an anhydrous system. google.com

Table 1: Examples of Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium-driven, requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

| PNT Activation | Phosphonitrilic Chloride (PNT), N-methyl morpholine | Mild conditions, good yields for phenoxyacetic acid esters. jocpr.com |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC) | Widely used for amide and ester bond formation. jocpr.com |

The hydrolysis of esters of this compound, the reverse of esterification, is a critical process, particularly in the context of prodrug activation where the ester must be cleaved to release the active carboxylic acid in vivo. Ester hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds through a mechanism that is the microscopic reverse of the Fischer esterification. masterorganicchemistry.com The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group, which then deprotonates the newly formed carboxylic acid.

In a specific example of ester hydrolysis, methyl 4-chlorophenoxyacetate was hydrolyzed using 25% sulfuric acid at 80°C for 2 hours, with the alcohol formed during the reaction being distilled off. google.com Another example involves the hydrolysis of methyl 2,4-dichlorophenoxyacetate with 30% hydrochloric acid at 110°C for 4 hours. google.com

Amidation Reactions and Formation of Thiazole-4-carboxamides

The conversion of the carboxylic acid group to an amide is a significant derivatization strategy, as the amide bond is a key feature in many biologically active molecules. Thiazole-4-carboxamides have been explored for various therapeutic applications.

Direct amidation of this compound with an amine is generally not feasible due to the low reactivity of the carboxylic acid. Therefore, the carboxylic acid must first be activated. A common method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride then readily reacts with an amine to form the corresponding amide. nih.gov

Coupling reagents are widely used to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are effective for this purpose. thermofisher.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. The inclusion of N-hydroxysulfosuccinimide can improve the efficiency of EDAC-mediated couplings. thermofisher.com

The synthesis of primary, secondary, and tertiary amides of this compound can be achieved by reacting the activated carboxylic acid derivative with ammonia, a primary amine, or a secondary amine, respectively. For instance, the synthesis of 2-(substituted phenyl carboxamido)-4-(o-ethylacetate oxy phenyl) thiazole (B1198619) derivatives has been accomplished by condensing an intermediate with substituted aromatic acid chlorides.

The choice of amine and the reaction conditions can be tailored to produce the desired amide. The use of coupling reagents allows for a high degree of control and is compatible with a wide range of functional groups.

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Abbreviation | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used in organic solvents. thermofisher.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDAC | Water-soluble, suitable for aqueous reactions. thermofisher.com |

Reduction of the Carboxylic Acid to Alcohols or Aldehydes

Reduction of the carboxylic acid group of this compound provides access to the corresponding primary alcohol, (2-phenoxy-1,3-thiazol-4-yl)methanol, or the aldehyde, 2-phenoxy-1,3-thiazole-4-carbaldehyde. These derivatives serve as important synthetic intermediates for further functionalization.

Carboxylic acids can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. chemguide.co.uk It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires a partial reduction. This can be achieved indirectly. One common method is to first convert the carboxylic acid to an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Another approach involves converting the carboxylic acid to an ester, which can then be reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgquora.com

Table 3: Methods for the Reduction of Carboxylic Acids

| Product | Reagents | Key Features |

|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent, proceeds to the alcohol. chemguide.co.uklibretexts.org |

| Aldehyde | 1. Acyl Chloride formation (e.g., SOCl₂) 2. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Two-step process involving a milder reducing agent. libretexts.orgquora.com |

Decarboxylation Strategies

Decarboxylation, the removal of the carboxyl group from the C4 position of the thiazole ring, can be a challenging transformation due to the aromatic stability of the heterocyclic core. Simple thermal decarboxylation of heteroaromatic carboxylic acids often requires high temperatures, which can lead to decomposition.

Strategies for the decarboxylation of heteroaromatic carboxylic acids typically rely on catalysis or transformation to a more labile intermediate. Metal-catalyzed protodecarboxylation has emerged as a viable method. For instance, silver carbonate (Ag₂CO₃) in the presence of an acid in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively decarboxylate various heteroaromatic carboxylic acids. organic-chemistry.org Copper-based catalysts have also been employed for similar transformations.

Another approach involves radical decarboxylation, such as the Barton decarboxylation, though this requires initial conversion of the carboxylic acid to a thiohydroxamate ester. More recent methods utilize photoredox catalysis, which can proceed under mild conditions, to generate a radical intermediate from the carboxylic acid that subsequently loses CO₂. organic-chemistry.org While direct experimental data on the decarboxylation of this compound is limited in publicly accessible literature, these established methods for heteroaromatic acids provide a foundational basis for achieving this transformation.

| Catalyst/Reagent System | Conditions | Substrate Scope | Ref |

| Ag₂CO₃ / Acetic Acid | DMSO, High Temperature | Various heteroaromatic carboxylic acids | organic-chemistry.org |

| Photoredox Catalyst (e.g., Acridine) | Visible Light, H-atom donor | Aliphatic and aromatic carboxylic acids | --- |

| Copper Catalyst | Aerobic, High Temperature | Phenylacetic acids | organic-chemistry.org |

Modifications on the Phenoxy Ring

The phenoxy group provides a prime site for introducing structural diversity. Modifications can be achieved through several classic and modern synthetic methodologies.

Standard electrophilic aromatic substitution reactions can be applied, including:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.

Nitration: Introduction of a nitro group, typically at the para position, can be accomplished using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce alkyl or acyl groups onto the phenoxy ring, although the conditions must be carefully chosen to avoid side reactions with the thiazole ring.

For more precise and complex modifications, palladium-catalyzed cross-coupling reactions are the methods of choice. This approach first requires the introduction of a halide (typically Br or I) or a triflate group onto the phenoxy ring, often at the para position, via electrophilic substitution. This functionalized intermediate can then be used in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a halogenated phenoxy-thiazole derivative with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of a new carbon-carbon bond, linking the phenoxy ring to other aryl or alkyl groups. ntnu.no

Heck-Mizoroki Reaction: This reaction couples the halogenated substrate with an alkene to introduce vinyl substituents. wiley-vch.de

Sonogashira Coupling: This involves the coupling of the halide with a terminal alkyne, catalyzed by palladium and copper complexes, to install an alkynyl group.

These reactions offer a powerful toolkit for creating a diverse library of analogs with varied electronic and steric properties on the phenoxy ring.

| Reaction | Reagents | Expected Product |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 4'-Aryl-2-phenoxy-1,3-thiazole-4-carboxylic acid |

| Heck-Mizoroki | Alkene, Pd catalyst, Base | 4'-Vinyl-2-phenoxy-1,3-thiazole-4-carboxylic acid |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 4'-Alkynyl-2-phenoxy-1,3-thiazole-4-carboxylic acid |

Substitutions on the Thiazole Ring

The thiazole ring itself can be functionalized, although it is generally electron-deficient and less reactive towards electrophiles than benzene. The most accessible position for electrophilic substitution on the 2-substituted thiazole ring is the C5 position. wikipedia.orgpharmaguideline.com

Direct halogenation at the C5 position is a common strategy to introduce a handle for further modifications. For example, bromination can be achieved using bromine in a suitable solvent. The resulting 5-bromo-2-phenoxy-1,3-thiazole-4-carboxylic acid is a key intermediate for introducing substituents via cross-coupling reactions, similar to those described for the phenoxy ring. This allows for the synthesis of analogs with aryl, vinyl, or alkynyl groups directly attached to the thiazole core.

Furthermore, deprotonation at the C2 position of thiazoles is possible with strong bases like organolithium reagents, creating a nucleophilic center that can react with various electrophiles. wikipedia.org However, in the case of the target compound, this position is already occupied by the phenoxy group.

Synthesis of Hydrazides and Acyl Halides from the Carboxylic Acid

The carboxylic acid at the C4 position is a versatile functional group for derivatization, particularly for forming amides and related structures.

Acyl Halides: The carboxylic acid can be readily converted to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or with oxalyl chloride. tubitak.gov.tr The resulting 2-phenoxy-1,3-thiazole-4-carbonyl chloride is a highly reactive intermediate that can be used to synthesize a wide range of amides, esters, and other derivatives.

Hydrazides: The synthesis of the corresponding carbohydrazide is accomplished by reacting the carboxylic acid or its corresponding ester with hydrazine hydrate (N₂H₄·H₂O), usually in a solvent like ethanol under reflux conditions. nih.govresearchgate.net The resulting 2-phenoxy-1,3-thiazole-4-carbohydrazide serves as a key building block for synthesizing more complex heterocyclic systems, such as 1,3,4-oxadiazoles or 1,2,4-triazoles, and for creating hydrazone derivatives. researchgate.net

| Derivative | Reagent | Key Features |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Highly reactive intermediate for synthesis of amides and esters. |

| Hydrazide | Hydrazine hydrate (N₂H₄·H₂O) | Building block for hydrazones and other heterocycles. |

Exploration of Bioconjugation Strategies for Research Probes

To utilize this compound as a research probe, it must be covalently attached to a biomolecule, such as a protein or a nucleic acid. The carboxylic acid is the ideal handle for such bioconjugation. The standard strategy involves activating the carboxylic acid to make it susceptible to nucleophilic attack by amine groups (e.g., the ε-amino group of lysine residues in proteins) on the biomolecule.

The most common method for this is carbodiimide-mediated coupling. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are frequently used. The reaction proceeds by activating the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then react directly with an amine on the target biomolecule to form a stable amide bond. To improve efficiency and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction. This converts the O-acylisourea intermediate into a more stable NHS ester, which then reacts cleanly with the amine.

This strategy allows for the stable linkage of the thiazole scaffold to biological macromolecules, enabling its use in applications such as fluorescent labeling (if the scaffold is part of a fluorophore), affinity purification, or as a targeted ligand in biological systems. doi.org

Design and Synthesis of Conformationally Restricted Analogues

The therapeutic potential of this compound and its derivatives can be further explored by designing and synthesizing conformationally restricted analogues. Such modifications aim to lock the molecule in a specific three-dimensional orientation that may enhance its interaction with biological targets, improve selectivity, and optimize pharmacokinetic properties. By reducing the number of rotatable bonds, particularly around the ether linkage between the phenyl and thiazole rings, it is possible to pre-organize the pharmacophoric elements into a bioactive conformation, which can lead to a more potent biological response.

A key strategy to achieve conformational restriction in the this compound scaffold is through intramolecular cyclization, leading to the formation of bridged or fused ring systems. This approach can effectively fix the relative orientation of the phenoxy group and the thiazole-4-carboxylic acid moiety.

One feasible design involves the introduction of a linker on the phenyl ring that can undergo cyclization with a suitable position on the thiazole ring or its substituent. For instance, an ortho-substituent on the phenoxy group can be designed to react with the C-5 position of the thiazole ring, creating a new heterocyclic ring and thus a rigid tricyclic system.

The synthesis of such analogues requires a multi-step approach, starting from appropriately substituted precursors. A proposed synthetic route could commence with the synthesis of a substituted phenol bearing a functional group amenable to cyclization. This phenol can then be coupled with a 2-halo-1,3-thiazole-4-carboxylate derivative. Subsequent manipulation of the functional groups would be followed by an intramolecular cyclization step to furnish the desired conformationally restricted analogue.

For example, a synthetic pathway could be initiated from 2-chlorophenol, which is first protected and then functionalized at the ortho position with a two-carbon unit, such as an ethyl ester. This substituted phenol can then be reacted with ethyl 2-chloro-1,3-thiazole-4-carboxylate under basic conditions to yield the corresponding 2-phenoxy-thiazole derivative. Deprotection and subsequent intramolecular cyclization, potentially via a Friedel-Crafts-type reaction or other suitable ring-closing methodologies, would lead to the formation of a bridged system. The final step would involve the hydrolysis of the ester to yield the target carboxylic acid.

The successful synthesis of these conformationally restricted analogues would provide valuable insights into the structure-activity relationship (SAR) of this class of compounds. By comparing the biological activity of the rigid analogues with their flexible counterparts, it is possible to deduce the bioactive conformation and further refine the design of more potent and selective derivatives.

Table 1: Proposed Intermediates for the Synthesis of Conformationally Restricted Analogues

| Compound ID | Structure | IUPAC Name | Role in Synthesis |

| 1 |  | 2-Chlorophenol | Starting material |

| 2 |  | Ethyl 2-(2-chlorophenoxy)acetate | Intermediate |

| 3 |  | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | Key reactant |

| 4 |  | Ethyl 2-(2-(2-ethoxy-2-oxoethoxy)phenoxy)-1,3-thiazole-4-carboxylate | Key intermediate before cyclization |

Table 2: Proposed Conformationally Restricted Analogues of this compound

| Analogue ID | Structure | IUPAC Name | Design Rationale |

| 5 |  | 4-Oxo-4,5-dihydro-1H-thiazolo[3,2-a]chromene-3-carboxylic acid | Introduction of a lactone bridge to restrict rotation. |

| 6 |  | 5-Oxo-4,5-dihydrobenzo[f]thiazolo[3,2-a] matrix-fine-chemicals.comnih.govoxazepine-3-carboxylic acid | Formation of a seven-membered ring to explore different spatial arrangements. |

Computational and Theoretical Investigations of 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for dissecting the molecular framework of 2-phenoxy-1,3-thiazole-4-carboxylic acid. These calculations typically begin with the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. Using a common functional like B3LYP with a basis set such as 6-311++G(d,p) provides a reliable foundation for subsequent property predictions. irjweb.comresearchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO energies, orbital interactions)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mgesjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be primarily localized over the electron-rich phenoxy group and the thiazole (B1198619) ring's π-system. nih.gov Conversely, the LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the C=N bond of the thiazole ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net Computational studies on similar thiazole derivatives have reported energy gaps in the range of 3.7 to 4.7 eV. irjweb.comnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.45 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

Reactivity Predictions (e.g., Fukui functions, electrophilic/nucleophilic sites)

To pinpoint specific reactive sites within the molecule, computational methods utilize reactivity descriptors derived from conceptual DFT. Fukui functions (f(r)) are particularly valuable as they indicate the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov This allows for the identification of the most likely sites for nucleophilic and electrophilic attack.

Electrophilic Attack (f-(r)) : The sites most susceptible to attack by electrophiles are those with the highest f-(r) values. In this compound, the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms are predicted to be primary targets for electrophiles. researchgate.net

Nucleophilic Attack (f+(r)) : The sites most susceptible to attack by nucleophiles are those with the highest f+(r) values. The carbonyl carbon of the carboxylic acid group and the C2 and C5 positions of the thiazole ring are expected to be the most electrophilic centers, making them vulnerable to nucleophilic attack. nih.govresearchgate.net

These predictions are crucial for understanding the molecule's interaction with other chemical species and for anticipating its role in chemical reactions.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides reliable predictions of spectroscopic data, which are invaluable for structural elucidation.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. researchgate.net For this compound, key predicted vibrational modes would include the O-H stretching of the carboxylic acid (around 3500 cm⁻¹), the C=O stretching of the carbonyl group (around 1700-1750 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and C-O-C stretching of the phenoxy ether linkage (around 1200-1250 cm⁻¹). ulpgc.es Comparing calculated spectra with experimental data helps confirm the molecular structure. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values, when scaled, typically show excellent correlation with experimental results. dergipark.org.tr For the target molecule, distinct chemical shifts would be predicted for the protons on the phenoxy and thiazole rings, as well as for the carboxylic acid proton. Similarly, unique ¹³C signals would be calculated for the carbonyl carbon, the carbons of the two aromatic rings, and the ether linkage carbon.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbons Calculated using the GIAO method.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165-170 |

| Thiazole C2 (attached to O) | 158-162 |

| Thiazole C4 (attached to COOH) | 145-150 |

| Thiazole C5 | 115-120 |

| Phenoxy C (attached to O) | 150-155 |

Conformational Analysis and Potential Energy Surface Studies

The flexibility of this compound is primarily due to the rotation around single bonds, which gives rise to different conformers. nih.gov Potential energy surface (PES) scans are computational procedures used to explore these conformational possibilities and identify the most stable arrangements. q-chem.com

Rotational Barriers of the Phenoxy Group

The rotation of the phenoxy group around the C2-O bond is a key conformational feature. A PES scan can be performed by systematically varying the corresponding dihedral angle (e.g., S1-C2-O-C(phenoxy)) in small increments (e.g., 10-15 degrees) and optimizing the rest of the molecular geometry at each step. uni-muenchen.deresearchgate.net

This analysis generates a plot of energy versus the dihedral angle, revealing the energy barriers between different conformations. The rotational barrier indicates the energy required to move from a low-energy (stable) conformer to a high-energy (transition state) conformer. For phenoxy-heterocycles, these barriers are influenced by steric hindrance between the phenoxy ring and the thiazole ring, as well as by electronic effects like conjugation. The lowest energy conformation will likely involve a non-planar arrangement to minimize steric clash.

Conformational Preferences of the Carboxylic Acid

Similarly, the orientation of the carboxylic acid group relative to the thiazole ring can be investigated by scanning the potential energy surface for rotation around the C4-C(carboxyl) bond. scispace.com This analysis helps determine the most stable arrangement of the -COOH group.

The conformational preference is often dictated by the potential for intramolecular hydrogen bonding. For instance, a conformation where the hydroxyl hydrogen of the carboxylic acid interacts with the nitrogen atom of the thiazole ring (N3) could represent a significant energy minimum, leading to a pseudo-cyclic structure. ulpgc.es The PES scan would reveal the relative energies of this and other conformers (e.g., where the C=O and O-H groups are oriented away from the ring), thereby identifying the most populated conformational states of the molecule. scispace.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction (Non-Clinical/Non-Human Targets)

No specific molecular docking studies targeting "this compound" against in vitro enzyme active sites or receptor pockets were identified.

Information unavailable.

Information unavailable.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for "this compound" were found in the public domain.

Information unavailable.

Information unavailable.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

No QSAR or QSPR models that specifically include "this compound" as part of their training or test set were identified in the literature search.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode significant information about the chemical and physical properties of a molecule. For this compound, these descriptors are typically derived using quantum mechanical methods such as Density Functional Theory (DFT). researchgate.net These calculations provide insights into the molecule's topology, geometry, and electronic properties.

Key molecular descriptors for this compound include constitutional, topological, and quantum-chemical parameters. Constitutional descriptors relate to the molecular formula, while topological descriptors describe the connectivity of atoms. Quantum-chemical descriptors, such as orbital energies, are crucial for understanding reactivity. nih.gov

Table 1: Selected Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Typical Calculated Value | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | 235.25 g/mol | Basic physical property of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 78.9 Ų | Predicts drug transport properties like intestinal absorption. |

| Physicochemical | XLogP3 | ~2.5 | Measures lipophilicity, influencing membrane permeability. |

| Constitutional | Hydrogen Bond Donors | 1 | Indicates potential for hydrogen bond formation. |

| Constitutional | Hydrogen Bond Acceptors | 4 | Indicates potential for hydrogen bond formation. |

| Constitutional | Rotatable Bond Count | 3 | Relates to molecular flexibility. |

| Quantum-Chemical | HOMO Energy | Varies with method | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| Quantum-Chemical | LUMO Energy | Varies with method | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Quantum-Chemical | HOMO-LUMO Gap | Varies with method | Energy difference that indicates chemical reactivity and stability. |

Note: Specific values for quantum-chemical descriptors are dependent on the computational method and basis set used (e.g., B3LYP/6-311++G(d,p)). researchgate.net The values presented are illustrative.

Development of Predictive Models for Academic Research Parameters

The molecular descriptors derived in the previous section serve as the foundation for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov

For this compound and its analogues, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or antimicrobial efficacy. nih.gov The process involves:

Synthesizing a series of analogues with systematic structural variations.

Measuring the biological activity of each compound.

Calculating a range of molecular descriptors for each analogue.

Using statistical methods to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

A good QSAR model can accurately predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. researchgate.net

Table 2: Example of a Hypothetical QSAR Data Set for Thiazole Analogues

| Compound | Biological Activity (IC₅₀, µM) | LogP | TPSA (Ų) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Analogue 1 | 10.5 | 2.5 | 78.9 | 4.5 |

| Analogue 2 | 5.2 | 3.1 | 78.9 | 4.3 |

| Analogue 3 | 15.8 | 2.6 | 95.1 | 4.6 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can map out the entire reaction pathway, identify intermediates, and determine the structures of transition states. The most common synthetic route for the thiazole ring is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. researchgate.net

Using methods like DFT, researchers can calculate the potential energy surface of the reaction. This involves determining the energy of reactants, intermediates, transition states, and products. The activation energy (the energy barrier that must be overcome for the reaction to proceed) for different possible pathways can be compared to predict the most favorable reaction mechanism. This understanding can help optimize reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity. researchgate.net

In Silico Screening and Virtual Library Design for Analogues

In silico screening and virtual library design are powerful computational techniques used in drug discovery to identify promising new molecules from large databases. researchgate.net Starting with the core structure of this compound, a virtual library of thousands or millions of related analogues can be generated computationally.

This design process involves making systematic modifications to the parent structure, such as:

Substituting different chemical groups on the phenoxy ring.

Replacing the phenoxy group with other aryl or alkyl groups.

Modifying the carboxylic acid group to esters or amides.

Once the virtual library is created, these compounds are computationally screened against a specific biological target, such as the active site of an enzyme. Molecular docking is a key technique used in this process, where the binding mode and affinity of each analogue to the target protein are predicted. researchgate.netnih.gov Compounds with high predicted binding affinities are identified as "hits" and prioritized for synthesis and experimental testing. mdpi.com This approach significantly reduces the time and cost associated with identifying new lead compounds. frontiersin.org

Table 3: Example of a Virtual Library Based on the this compound Scaffold

| Analogue ID | Modification on Phenoxy Ring | Docking Score (kcal/mol) |

|---|---|---|

| V-001 | 4-Chloro | -8.5 |

| V-002 | 4-Methoxy | -8.2 |

| V-003 | 3,5-Difluoro | -9.1 |

| V-004 | 4-Trifluoromethyl | -8.9 |

Note: Docking scores are hypothetical and depend on the specific protein target and software used.

Spectroscopic and Structural Characterization Techniques for 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-phenoxy-1,3-thiazole-4-carboxylic acid, the ¹H NMR spectrum can be divided into distinct regions corresponding to the protons of the thiazole (B1198619) ring, the phenoxy group, and the carboxylic acid.

The acidic proton of the carboxyl group is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, usually between 10 and 13 ppm. princeton.edulibretexts.org This signal's broadness is due to hydrogen bonding and its position can be concentration-dependent. pressbooks.pub The addition of deuterium (B1214612) oxide (D₂O) would cause this peak to disappear due to proton-deuterium exchange, confirming its identity. libretexts.org

The thiazole ring contains a single proton at the C5 position. This proton is expected to resonate as a singlet, typically in the aromatic region. In similar thiazole derivatives, this proton signal appears around δ 6.42 ppm. nih.gov Its specific chemical shift is influenced by the electronic effects of the adjacent carboxyl group and the sulfur atom.

The protons of the phenoxy group will appear as a set of multiplets in the aromatic region, generally between 7.0 and 7.5 ppm. The exact splitting pattern and chemical shifts depend on the substitution pattern of the phenyl ring. For an unsubstituted phenoxy group, one would expect to see signals corresponding to the ortho, meta, and para protons, with characteristic coupling patterns.

Interactive Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | Disappears upon D₂O exchange. libretexts.org |

| Thiazole H-5 | ~ 8.0 - 8.5 | singlet | Chemical shift is sensitive to substituents. |

| Phenoxy (ortho-H) | ~ 7.1 - 7.3 | doublet/multiplet | Coupled to meta-protons. |

| Phenoxy (meta-H) | ~ 7.4 - 7.6 | triplet/multiplet | Coupled to ortho- and para-protons. |

| Phenoxy (para-H) | ~ 7.2 - 7.4 | triplet/multiplet | Coupled to meta-protons. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the range of 160-185 ppm. libretexts.orgpressbooks.pub The carbons of the thiazole ring have characteristic chemical shifts; for instance, C2, C4, and C5 signals in a substituted thiazole have been assigned at approximately 164, 135, and 94 ppm, respectively. nih.gov The phenoxy group carbons will resonate in the aromatic region (115-160 ppm). The carbon directly attached to the oxygen atom (ipso-carbon) will be the most downfield in this group.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons, such as C2 and C4 of the thiazole ring and the ipso-carbon of the phenoxy group.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Carboxylic Acid (-C OOH) | 165 - 175 | None (Quaternary) |

| Thiazole C -2 | 168 - 172 | None (Quaternary) |

| Thiazole C -4 | 145 - 150 | None (Quaternary) |

| Thiazole C -5 | 115 - 120 | Positive (CH) |

| Phenoxy ipso-C | 150 - 155 | None (Quaternary) |

| Phenoxy ortho-C | 118 - 122 | Positive (CH) |

| Phenoxy meta-C | 129 - 131 | Positive (CH) |

| Phenoxy para-C | 125 - 128 | Positive (CH) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For the phenoxy group, COSY would show correlations between ortho and meta protons, and between meta and para protons, helping to trace the connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. mdpi.com It would show a cross-peak connecting the thiazole H-5 signal in the ¹H spectrum to the C-5 signal in the ¹³C spectrum, and similarly for each protonated carbon of the phenoxy ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. princeton.edumdpi.com It is particularly useful for identifying connections across quaternary carbons. For example, the thiazole H-5 proton should show correlations to the quaternary C-4 and potentially the C-2 of the thiazole ring. The ortho-protons of the phenoxy group would show a key correlation to the thiazole C-2, confirming the C-O-C linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. mdpi.com For this compound, NOESY could reveal through-space interactions between the ortho-protons of the phenoxy ring and the H-5 proton of the thiazole ring, which would help to determine the preferred rotational conformation around the C-O bond.

The bond connecting the phenoxy group to the thiazole ring allows for rotation, potentially leading to different stable conformations (conformers). Dynamic NMR (DNMR) is a technique used to study the rates of exchange between these conformers. unibas.it

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals. At high temperatures, if the rotation is fast on the NMR timescale, the signals for chemically distinct but exchanging protons (like the two ortho-protons of the phenoxy group) will appear as a single, averaged signal. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the exchange may become slow on the NMR timescale, causing the averaged signal to broaden and eventually split into two distinct signals for the individual, non-equivalent protons.

Analysis of the line shapes at various temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. These studies provide valuable information about the conformational flexibility and the most stable spatial arrangement of the phenoxy and thiazole rings. unibas.it

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that can measure the mass of a molecule to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₇NO₃S).

For example, while multiple chemical formulas might result in a nominal mass of 221, HRMS can distinguish between them based on their exact masses. This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have had their structures confirmed using techniques including HRMS. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis provides a detailed fragmentation fingerprint, which is invaluable for structural confirmation.

The fragmentation of thiazole derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. In short-chain carboxylic acids, fragmentation commonly involves the loss of functional groups adjacent to the carbonyl group, such as the hydroxyl group (a loss of 17 atomic mass units, amu) or the entire carboxyl group (a loss of 45 amu) libretexts.org. Aromatic carboxylic acids typically show a more prominent molecular ion peak due to the stability of the ring system but undergo similar fragmentation patterns, including significant peaks corresponding to [M – OH] and [M – COOH] youtube.com.

For this compound, the fragmentation pathway is expected to involve several key steps. Initial fragmentation would likely feature the loss of a water molecule (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group. Subsequent fragmentation events could involve cleavage of the ether linkage, leading to the loss of the phenoxy group or the phenol (B47542) molecule. Further fragmentation would involve the decomposition of the thiazole ring itself researchgate.netresearchgate.net.

Table 1: Proposed MS/MS Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Fragmentation Step | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| [M-H]⁻ | Decarboxylation | [M-H-CO₂]⁻ | CO₂ (44 Da) |

| [M+H]⁺ | Loss of water | [M+H-H₂O]⁺ | H₂O (18 Da) |

| [M+H]⁺ | Loss of formic acid | [M+H-HCOOH]⁺ | HCOOH (46 Da) |

| [M+H]⁺ | Cleavage of ether bond | [C₆H₅O]⁺ or [Thiazole-COOH]⁺ | Varies |

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Both ESI-MS and MALDI-MS are soft ionization techniques crucial for analyzing organic molecules like this compound, as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.

Electrospray Ionization (ESI-MS): This technique is particularly well-suited for polar molecules and is commonly coupled with liquid chromatography (LC) for LC-MS/MS analysis nih.gov. In ESI-MS, this compound, being an acidic compound, would be readily ionized. In negative ion mode, it is expected to form an abundant deprotonated molecule, [M-H]⁻. In positive ion mode, it can form protonated molecules, [M+H]⁺, or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ lew.ro. This allows for precise molecular weight determination.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is a sensitive technique capable of analyzing molecules from a solid-phase crystal matrix. The choice of matrix is critical for successful analysis. For acidic compounds, deprotonating matrices such as 9-aminoacridine or 4-dimethylaminobenzaldehyde (DMABA) are effective in generating abundant [M-H]⁻ ions in negative ion mode nih.gov. The selection of an appropriate matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is essential for achieving optimal ionization and sensitivity mdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations (e.g., C=O stretch of carboxylic acid, C-O stretch of phenoxy)

The IR spectrum of this compound is dominated by absorptions characteristic of its carboxylic acid and phenoxy ether functionalities.

O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ vscht.czlibretexts.org. This broadening is a result of extensive intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state and in concentrated solutions copbela.orgspectroscopyonline.com.